2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of high-throughput screening and process optimization techniques ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and alkylation reactions are common, using reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cell signaling and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-chloromethylthiazole: Another compound with a similar halogenated structure.
2-Chloro-5-methylaniline: Shares the chloro and methyl groups but differs in the core structure.
Uniqueness
What sets 2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one apart is its spiro configuration, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular geometries .
Eigenschaften
Molekularformel |
C11H12ClN3O2 |
---|---|
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
2'-chloro-5'-methylspiro[oxane-4,7'-pyrrolo[3,2-d]pyrimidine]-6'-one |
InChI |
InChI=1S/C11H12ClN3O2/c1-15-7-6-13-10(12)14-8(7)11(9(15)16)2-4-17-5-3-11/h6H,2-5H2,1H3 |
InChI-Schlüssel |
HXXWPTIWTXZMOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CN=C(N=C2C3(C1=O)CCOCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.